molecular formula C5H10O5 B12395494 D-Lyxose-13C-4

D-Lyxose-13C-4

Cat. No.: B12395494
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-IAAYJPMJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

D-Lyxose-13C-4 can be synthesized from D-galactose through a series of chemical reactions. The process involves the oxidation of D-galactose to D-galactonic acid, followed by the conversion to its calcium or barium salt. This salt is then subjected to oxidative degradation, typically using trifluoroacetate ferric as a catalyst .

Industrial Production Methods

The industrial production of this compound involves the use of advanced biotechnological methods. Enzymatic conversion using D-lyxose isomerase, which catalyzes the isomerization of D-xylulose to D-lyxose, is a preferred method due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

D-Lyxose-13C-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: D-lyxonic acid.

    Reduction: D-lyxitol.

    Isomerization: D-xylulose.

Scientific Research Applications

D-Lyxose-13C-4 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.

    Biology: Helps in studying the enzymatic pathways involving pentose sugars.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the metabolic fate of drugs.

    Industry: Employed in the production of functional sugars and biofuels

Mechanism of Action

The mechanism of action of D-Lyxose-13C-4 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. For instance, D-lyxose isomerase catalyzes the isomerization of D-lyxose to D-xylulose, a key step in the pentose phosphate pathway. The metal coordinating histidine residue H75 acts as an acid catalyst for ring opening, while E88 captures the proton, forming a cis-enediol intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Lyxose-13C-4 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This labeling provides a significant advantage in research applications where understanding the detailed metabolic pathways is crucial .

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2S,3S,4R)-2,3,4,5-tetrahydroxy(513C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i2+1

InChI Key

PYMYPHUHKUWMLA-IAAYJPMJSA-N

Isomeric SMILES

[13CH2]([C@H]([C@@H]([C@@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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